molecular formula C25H26ClNO4 B4680490 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-cyclooctylacetamide

2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-cyclooctylacetamide

Cat. No. B4680490
M. Wt: 439.9 g/mol
InChI Key: KOLPHXUNRBAWQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including cyclization, oxidation, and functional group transformations. For example, the oxidative cyclization of N-(2-alken-1-yl)amides mediated by Mn(III) leads to diastereomerically pure pyrrolidin-2-ones, showcasing a method that might be relevant for synthesizing related compounds (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, provides detailed insights into the arrangement of atoms within a molecule. The study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones formed by unexpected cyclization of chromen-2-ones revealed the molecular and supramolecular structures, confirming the importance of such analyses (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving complex molecules can lead to various products, depending on the reaction conditions and reagents used. The synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates via a domino O-acylation/α-addition cyclization/alcoholysis sequence is an example of the intricate reactions that such compounds can undergo (Teimouri & Inanloo, 2018).

Physical Properties Analysis

The physical properties of a compound, including its melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are commonly used to study these properties, as demonstrated in the analysis of N-(2-methylphenyl)-2,2-dichloroacetamide and its derivatives (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group behavior, is essential for predicting the compound's interactions and potential applications. Studies on the oxidation reactivity channels for related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, provide valuable insights into these aspects (Pailloux et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-cyclooctylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO4/c26-21-13-20-19(17-9-5-4-6-10-17)14-25(29)31-22(20)15-23(21)30-16-24(28)27-18-11-7-2-1-3-8-12-18/h4-6,9-10,13-15,18H,1-3,7-8,11-12,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPHXUNRBAWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-cyclooctylacetamide

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